molecular formula C10H18O B8322344 2,2,4-Trimethyl-1-cyclohexanecarbaldehyde

2,2,4-Trimethyl-1-cyclohexanecarbaldehyde

Cat. No. B8322344
M. Wt: 154.25 g/mol
InChI Key: YWXSDBNBMZQLCA-UHFFFAOYSA-N
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Patent
US06177400B1

Procedure details

4,6,6-Trimethyl-1,3-cyclohexadiene-1-carbaldehyde (100.0 g, 0.66 mole), 11 of ethyl acetate and 0.3 g of palladium on charcoal (0.3 g) were hydrogenated as described in Example 1, over 3 days. The H2-consumption was 35 1. The mixture was then heated with pyridin chlorochromate to oxidize the amounts of alcohol formed. After filtration and concentration, the product was distilled at 65-73°/18 hPa, to obtain 68.8 g (67%) of the desired product in the form of a mixture of 2 isomers in a ratio of 1:3.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
67%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][C:6]([CH3:9])([CH3:8])[C:5]([CH:10]=[O:11])=[CH:4][CH:3]=1>[Pd].C(OCC)(=O)C>[CH3:9][C:6]1([CH3:8])[CH2:7][CH:2]([CH3:1])[CH2:3][CH2:4][CH:5]1[CH:10]=[O:11]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CC1=CC=C(C(C1)(C)C)C=O
Step Two
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The H2-consumption
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated with pyridin chlorochromate
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
After filtration and concentration
DISTILLATION
Type
DISTILLATION
Details
the product was distilled at 65-73°/18 hPa

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
CC1(C(CCC(C1)C)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 68.8 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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